![molecular formula C12H14FO6P B12572504 Pentanedioic acid, 2-[[(4-fluorophenyl)hydroxyphosphinyl]methyl]- CAS No. 200698-20-0](/img/structure/B12572504.png)
Pentanedioic acid, 2-[[(4-fluorophenyl)hydroxyphosphinyl]methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentanedioic acid, 2-[[(4-fluorophenyl)hydroxyphosphinyl]methyl]- is a compound with the molecular formula C12H14FO6P It is known for its unique structure, which includes a fluorophenyl group and a hydroxyphosphinyl group attached to a pentanedioic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pentanedioic acid, 2-[[(4-fluorophenyl)hydroxyphosphinyl]methyl]- typically involves multi-step organic reactions. One common method includes the reaction of 4-fluorobenzaldehyde with a phosphinic acid derivative under controlled conditions to form the hydroxyphosphinyl intermediate. This intermediate is then reacted with pentanedioic acid under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production. The exact methods can vary depending on the desired application and the scale of production.
Analyse Chemischer Reaktionen
Types of Reactions
Pentanedioic acid, 2-[[(4-fluorophenyl)hydroxyphosphinyl]methyl]- can undergo various chemical reactions, including:
Oxidation: The hydroxyphosphinyl group can be oxidized to form phosphonic acid derivatives.
Reduction: The compound can be reduced to form different phosphine derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonic acids, while reduction can produce phosphine derivatives.
Wissenschaftliche Forschungsanwendungen
Pentanedioic acid, 2-[[(4-fluorophenyl)hydroxyphosphinyl]methyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of pentanedioic acid, 2-[[(4-fluorophenyl)hydroxyphosphinyl]methyl]- involves its interaction with specific molecular targets. The hydroxyphosphinyl group can interact with enzymes or receptors, potentially inhibiting their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glutaric acid: A simple dicarboxylic acid with a similar backbone but lacking the fluorophenyl and hydroxyphosphinyl groups.
Phosphinic acids: Compounds with similar phosphinic acid groups but different organic backbones.
Fluorophenyl derivatives: Compounds containing the fluorophenyl group but with different functional groups attached.
Uniqueness
Pentanedioic acid, 2-[[(4-fluorophenyl)hydroxyphosphinyl]methyl]- is unique due to its combination of a pentanedioic acid backbone with both a fluorophenyl group and a hydroxyphosphinyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
This detailed article provides a comprehensive overview of pentanedioic acid, 2-[[(4-fluorophenyl)hydroxyphosphinyl]methyl]-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
200698-20-0 |
|---|---|
Molekularformel |
C12H14FO6P |
Molekulargewicht |
304.21 g/mol |
IUPAC-Name |
2-[[(4-fluorophenyl)-hydroxyphosphoryl]methyl]pentanedioic acid |
InChI |
InChI=1S/C12H14FO6P/c13-9-2-4-10(5-3-9)20(18,19)7-8(12(16)17)1-6-11(14)15/h2-5,8H,1,6-7H2,(H,14,15)(H,16,17)(H,18,19) |
InChI-Schlüssel |
JCNLQFPTNJDDBA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1F)P(=O)(CC(CCC(=O)O)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({1-[2-(4-Methyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12572427.png)
![[(4R,4aS,8aS)-2,6-bis(3,4-dimethylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]methanol](/img/structure/B12572433.png)
![8-[3-(4-Benzylpiperazin-1-yl)propoxy]quinoline](/img/structure/B12572445.png)
![6-(4-Nitrophenyl)-3-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12572451.png)
![2-[(Naphthalen-2-yl)sulfanyl]anthracene](/img/structure/B12572452.png)
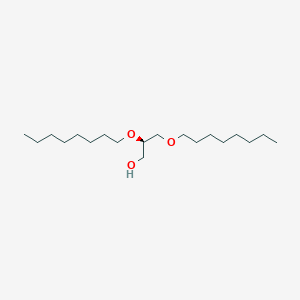
![2-(4-Fluorophenyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane](/img/structure/B12572463.png)
![Methyl 4-[2-(dimethylhydrazinylidene)ethyl]benzoate](/img/structure/B12572475.png)
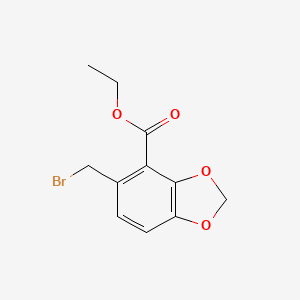

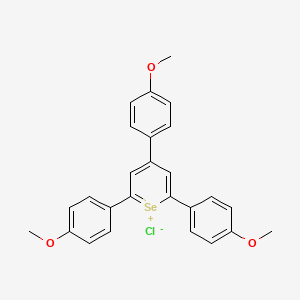
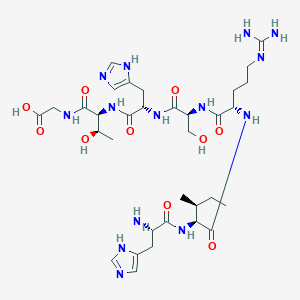
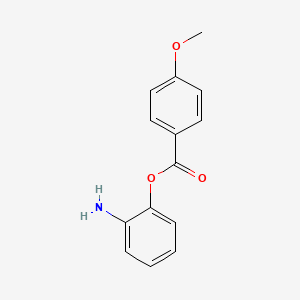
![4-[(2-Aminoethyl)peroxy]butan-1-amine](/img/structure/B12572492.png)
